Ibr-7

Pancreatic cancer IC50 Cytotoxicity

Solid tumor researchers face a critical gap: ibrutinib shows minimal activity against NSCLC and pancreatic cancers due to weak mTORC1/S6 suppression. Ibr-7, a rationally designed ibrutinib derivative (MW 520.39), directly addresses this limitation. - Achieves IC50 values up to 60-fold lower than ibrutinib in pancreatic cancer models via potent mTORC1/S6 pathway suppression. - Uniquely downregulates p-EGFR to enhance radiosensitivity at 2 μmol/L - an effect absent in the parental compound. - Demonstrates synergistic apoptosis with Bcl-2 inhibitor ABT-199 and sensitizes pancreatic cancer cells to gemcitabine via TRIM32 repression. Supplied as solid powder, >98% purity, soluble in DMSO. For R&D only; not for human or veterinary use.

Molecular Formula C24H22BrN7O2
Molecular Weight 520.391
Cat. No. B1192905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbr-7
SynonymsIbr-7;  Ibr 7;  Ibr7
Molecular FormulaC24H22BrN7O2
Molecular Weight520.391
Structural Identifiers
SMILESC=C(Br)C(N1C[C@H](N2N=C(C3=NC=C(OC4=CC=CC=C4)C=C3)C5=C(N)N=CN=C52)CCC1)=O
InChIInChI=1S/C24H22BrN7O2/c1-15(25)24(33)31-11-5-6-16(13-31)32-23-20(22(26)28-14-29-23)21(30-32)19-10-9-18(12-27-19)34-17-7-3-2-4-8-17/h2-4,7-10,12,14,16H,1,5-6,11,13H2,(H2,26,28,29)/t16-/m1/s1
InChIKeyIJNQTKBEQIQXHA-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ibr-7: Superior Solid Tumor Cytotoxicity


Ibr-7 (C24H22BrN7O2; MW 520.391) is a rationally designed derivative of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, generated through a molecular substitution strategy [1]. While ibrutinib shows limited efficacy against solid tumors such as non-small cell lung cancer (NSCLC) and pancreatic cancer, Ibr-7 exhibits dramatically enhanced anti-proliferative activity across multiple solid tumor cell lines due to its potent suppression of the mTORC1/S6 signaling axis—a pathway only minimally affected by the parental compound [2]. This differential pharmacological profile positions Ibr-7 as a compelling tool compound for investigating mTOR-dependent cancer biology and as a potential lead for solid tumor therapeutic development.

Ibr-7: Why Ibrutinib Cannot Substitute


Despite sharing a core pyrazolopyrimidine scaffold with ibrutinib, Ibr-7 exhibits a distinct target engagement profile that precludes simple substitution. Ibrutinib's anti-cancer activity in solid tumors is limited by its weak inhibition of mTORC1/S6 signaling [1]. Ibr-7, in contrast, was specifically engineered to potently suppress this pathway, resulting in IC50 values up to 60-fold lower than ibrutinib in pancreatic cancer models [2]. Furthermore, Ibr-7 uniquely downregulates phosphorylated EGFR (p-EGFR) to enhance radiosensitivity—an effect not observed with the parental compound [3]. These mechanistic and potency divergences mean that using ibrutinib or other unmodified BTK inhibitors would fail to recapitulate the specific cellular responses elicited by Ibr-7, rendering direct substitution invalid for research requiring robust mTORC1/S6 inhibition or radiosensitization in solid tumor contexts.

Ibr-7 vs. Ibrutinib: Head-to-Head Evidence


Enhanced Cytotoxicity vs. Ibrutinib in Pancreatic Cancer

In a direct head-to-head comparison using CCK-8 proliferation assays on human pancreatic cancer cell lines, Ibr-7 demonstrated significantly higher potency than ibrutinib. The 48-hour IC50 values for Ibr-7 were 1.7 μmol/L and 2.5 μmol/L in PANC-1 and Capan2 cells, respectively. In the same assay, ibrutinib required 20.8 μmol/L and 29.6 μmol/L to achieve 50% growth inhibition [1]. This represents a 12.2-fold (PANC-1) and 11.8-fold (Capan2) improvement in potency.

Pancreatic cancer IC50 Cytotoxicity Ibrutinib comparator

Broad-Spectrum Activity vs. Ibrutinib in Pancreatic Cancer

A second independent study confirmed and extended the potency advantage of Ibr-7 across a panel of four pancreatic cancer cell lines. The IC50 values of ibr-7 ranged from 0.8 μM to 3.5 μM, which were reported as 10-fold to 60-fold lower than the corresponding IC50 values for ibrutinib tested in parallel [1]. This cross-validation across multiple cell lines (BxPC-3, SW1990, CFPAC-1, AsPC-1) strengthens the evidence for a consistent and substantial potency advantage.

Pancreatic cancer IC50 Antiproliferative Ibrutinib comparator TRIM32

Differential mTORC1/S6 Inhibition vs. Ibrutinib

Mechanistic studies revealed a qualitative divergence in target engagement. Ibr-7 dramatically suppressed the mammalian target of rapamycin complex 1 (mTORC1)/S6 signaling pathway, an effect observed across multiple NSCLC cell lines [1]. In contrast, the same study reported that ibrutinib only slightly affected this pathway [1]. This differential pathway suppression accounts for the superior anti-cancer activity of Ibr-7 towards NSCLC, as demonstrated by the reversal of cytotoxic effects upon mTORC1/S6 pathway activation.

mTORC1 S6 NSCLC Signaling Ibrutinib comparator

Radiosensitization via p-EGFR Downregulation

Ibr-7 demonstrates a unique ability to enhance the efficacy of ionizing radiation, a property not reported for ibrutinib. Clonogenic survival assays showed that Ibr-7 (2 μmol/L) enhanced the effect of radiation on PANC-1 and Capan2 cells [1]. This radiosensitization was mechanistically linked to the downregulation of phosphorylated EGFR (p-EGFR) by Ibr-7, an effect not observed with the parental compound [1]. Overexpression of p-EGFR reversed the cell apoptosis induced by the Ibr-7 and radiation combination, confirming the mechanism.

Radiosensitization p-EGFR Pancreatic cancer Radiotherapy

Ibr-7: Key Applications in Solid Tumor Research


mTORC1/S6 Signaling in EGFR Wild-Type NSCLC

Ibr-7 is ideally suited for dissecting the role of mTORC1/S6 signaling in non-small cell lung cancer, particularly in EGFR wild-type cell lines where ibrutinib shows minimal activity [1]. Its potent and selective suppression of this pathway [1] enables precise interrogation of downstream effectors and identification of synthetic lethal interactions, such as the synergistic effect observed with the Bcl-2 inhibitor ABT-199 [1].

Combination Therapy for Gemcitabine-Resistant Pancreatic Cancer

Given its ability to sensitize pancreatic cancer cells to gemcitabine via TRIM32 repression and mTOR/p70S6K pathway suppression [2], Ibr-7 is a powerful tool for in vitro and in vivo studies aimed at overcoming chemoresistance. Its 10- to 60-fold potency advantage over ibrutinib [2] allows for testing combination regimens at concentrations that are more clinically relevant and less likely to confound results due to off-target toxicity.

Radiosensitization and Radiation Resistance Studies

Ibr-7 uniquely downregulates p-EGFR to enhance the effect of radiotherapy [3]. This makes it a critical reagent for studies investigating the molecular basis of radiation resistance in pancreatic cancer and for validating EGFR-related biomarkers of radiosensitivity. At a concentration of 2 μmol/L, Ibr-7 robustly enhances radiation-induced G2/M arrest and apoptosis [3], providing a reproducible experimental window for mechanistic studies.

Differentiating Ibrutinib- vs. Ibr-7-Dependent Phenotypes

Due to its distinct pharmacological profile—specifically, its divergent activity against mTORC1/S6 and its unique radiosensitizing properties—Ibr-7 serves as an essential control compound alongside ibrutinib. Researchers can use this pair to distinguish cellular phenotypes arising from canonical BTK inhibition (ibrutinib-sensitive) from those driven by mTORC1/S6 suppression or p-EGFR downregulation (Ibr-7-specific) [1][3].

Technical Documentation Hub

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